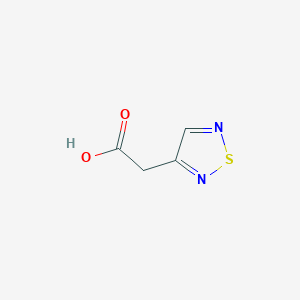

2-(1,2,5-Thiadiazol-3-yl)aceticacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,5-Thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method starts with cyanoacetamide, which undergoes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization to yield the desired product . The overall yield of this process can be around 57%.

Industrial Production Methods

For industrial production, the synthesis route involving cyanoacetamide is preferred due to its low cost, simple process, and clear reaction mechanism. This method is suitable for large-scale production and involves the use of hydroxylamine hydrochloride, dimethyl sulfate, phosphoryl chloride, aqueous ammonia, triethylamine, and potassium thiocyanate .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5-Thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the thiadiazole ring.

Substitution: The compound can undergo substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and phase-transfer catalysts.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like bromine and potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(1,2,5-Thiadiazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, such as ceftobiprole and ceftaroline

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2,5-Thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in cephalosporin antibiotics, the compound contributes to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.

5-Amino-1,2,4-thiadiazole-3-yl acetic acid: Another thiadiazole derivative with similar chemical properties but different applications.

Uniqueness

2-(1,2,5-Thiadiazol-3-yl)acetic acid is unique due to its specific structure and the presence of the 1,2,5-thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of advanced pharmaceuticals and agrochemicals .

Biological Activity

2-(1,2,5-Thiadiazol-3-yl)acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

The biological activity of 2-(1,2,5-Thiadiazol-3-yl)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with thiadiazole structures often act as enzyme inhibitors by binding to active sites and disrupting normal enzymatic functions.

- Receptor Modulation : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess significant antimicrobial properties. In vitro studies indicate that 2-(1,2,5-Thiadiazol-3-yl)acetic acid exhibits activity against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Table 1: Antimicrobial activity of 2-(1,2,5-Thiadiazol-3-yl)acetic acid

Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, a study involving human cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis in colon and lung cancer cells.

Case Study : A recent study tested the efficacy of 2-(1,2,5-Thiadiazol-3-yl)acetic acid on HT29 (colon carcinoma) and A549 (lung carcinoma) cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values of 20 µM for HT29 and 25 µM for A549.

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The compound was shown to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).

Research Findings

Recent research has focused on synthesizing novel derivatives of 2-(1,2,5-Thiadiazol-3-yl)acetic acid to enhance its biological activity. Modifications in the thiadiazole ring or the acetic acid side chain have led to compounds with improved potency against various biological targets.

Example Study : A study published in Journal of Medicinal Chemistry reported that modifying the acetic acid moiety significantly increased the compound's selectivity towards cancer cells while reducing cytotoxicity towards normal cells.

Properties

Molecular Formula |

C4H4N2O2S |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

2-(1,2,5-thiadiazol-3-yl)acetic acid |

InChI |

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8) |

InChI Key |

WIEHDWXQVOBJPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSN=C1CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.